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molecular formula C20H16F2N4O5 B8349711 1-(2-Fluoro-4-nitrophenyl)-4-oxo-6-fluoro-7-piperazino-1,4-dihydroquinoline-3-carboxylic acid

1-(2-Fluoro-4-nitrophenyl)-4-oxo-6-fluoro-7-piperazino-1,4-dihydroquinoline-3-carboxylic acid

Cat. No. B8349711
M. Wt: 430.4 g/mol
InChI Key: XDQLNOGSJMKHKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06492373B2

Procedure details

To a solution of the 1-(4-nitro-2-fluorophenyl)-6-fluoro-7-(1-piperazinyl)-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid (0.43 g, 1 mmol) in DMF (15 ml) was added 2-bromo-4′-methoxyacetophenone (0.29 g, 1.28 mmol) and sodium bicarbonate (0.08 g, 1 mmol). The reaction mixture was stirred for 24 hr at room temperature. After removing the solvent, the residue was taken up by CH2Cl2, solution, and after washed with water and dried with Na2SO4, was evaporated to dryness. Crystallization of the solid residue from CH2Cl2/methanol (10:1) afforded the desired 1-(4-nitro-2-fluorophenyl)-6-fluoro-7-{4-[2-(4-methoxyphenyl)-2-oxoethyl]-1-piperazinyl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (0.37 g, 86%). Mp: 136° C. (dec). 1H NMR (DMSO-d6) δ 2.63 and 3.10 (two m, 8),3.81-3.83 (m, 5H) 6.40 (d, 1H, J=6.8), 7.01 (d, 2H, J=9.0), 7.94-8.03 (m, 3H), 8.17-8.56 (m, 3H), 8.93 (s, 1H), 14.88 (br s, 1H). Anal. Calcd. for C29H24F2N4O7•H2O: C, 58.39; H, 4.39; N, 9.39. Found: C, 58.75; H, 4.42; N, 9.20.
Quantity
0.29 g
Type
reactant
Reaction Step One
Quantity
0.08 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([N:10]2[C:19]3[C:14](=[CH:15][C:16]([F:26])=[C:17]([N:20]4[CH2:25][CH2:24][NH:23][CH2:22][CH2:21]4)[CH:18]=3)[C:13](=[O:27])[C:12]([C:28]([OH:30])=[O:29])=[CH:11]2)=[C:6]([F:31])[CH:5]=1)([O-:3])=[O:2].Br[CH2:33][C:34]([C:36]1[CH:41]=[CH:40][C:39]([O:42][CH3:43])=[CH:38][CH:37]=1)=[O:35].C(=O)(O)[O-].[Na+]>CN(C=O)C>[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([N:10]2[C:19]3[C:14](=[CH:15][C:16]([F:26])=[C:17]([N:20]4[CH2:25][CH2:24][N:23]([CH2:33][C:34]([C:36]5[CH:41]=[CH:40][C:39]([O:42][CH3:43])=[CH:38][CH:37]=5)=[O:35])[CH2:22][CH2:21]4)[CH:18]=3)[C:13](=[O:27])[C:12]([C:28]([OH:30])=[O:29])=[CH:11]2)=[C:6]([F:31])[CH:5]=1)([O-:3])=[O:2] |f:2.3|

Inputs

Step One
Name
Quantity
0.43 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC(=C(C=C1)N1C=C(C(C2=CC(=C(C=C12)N1CCNCC1)F)=O)C(=O)O)F
Name
Quantity
0.29 g
Type
reactant
Smiles
BrCC(=O)C1=CC=C(C=C1)OC
Name
Quantity
0.08 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
15 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 24 hr at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removing the solvent
WASH
Type
WASH
Details
after washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
CUSTOM
Type
CUSTOM
Details
was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
Crystallization of the solid residue from CH2Cl2/methanol (10:1)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC(=C(C=C1)N1C=C(C(C2=CC(=C(C=C12)N1CCN(CC1)CC(=O)C1=CC=C(C=C1)OC)F)=O)C(=O)O)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.37 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 64%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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